Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Asymmetric Catalysis Transfer Hydrogenation Iridium Complex

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS 55044-06-9) is a chiral oxazoline ester that functions dually as a storable ligand precursor for asymmetric catalysis and a key intermediate in pharmaceutical synthesis. Distinguished from simple oxazolines by its 4-carboxylate ester group, this compound is a low-melting solid (mp 32-33 °C) with good solubility in common organic solvents (CH₂Cl₂, EtOAc, MeOH).

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 55044-06-9
Cat. No. B105043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
CAS55044-06-9
Synonyms4,5-Dhydro-2-phenyl-4-oxazolecarboxylic Acid Methyl Ester;  2-Phenyl-2-oxazoline-4-carboxylic Acid Methyl Ester
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1COC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
InChIKeyDVPGDAXTDJUMAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Phenyl-4,5-Dihydro-1,3-Oxazole-4-Carboxylate (CAS 55044-06-9) for Asymmetric Synthesis and Chiral Intermediate Applications


Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate (CAS 55044-06-9) is a chiral oxazoline ester that functions dually as a storable ligand precursor for asymmetric catalysis and a key intermediate in pharmaceutical synthesis [1]. Distinguished from simple oxazolines by its 4-carboxylate ester group, this compound is a low-melting solid (mp 32-33 °C) with good solubility in common organic solvents (CH₂Cl₂, EtOAc, MeOH) . Its primary known applications involve cyclometalation to form half-sandwich iridium complexes for asymmetric transfer hydrogenation (ATH) [1] and as the essential intermediate in the established synthetic route to the antibiotic D-cycloserine [2].

Why Methyl 2-Phenyl-4,5-Dihydro-1,3-Oxazole-4-Carboxylate Cannot Be Replaced by Generic Analogs


The methyl ester at the 4-position is not a spectator group; it is the critical structural element that enables controlled reactivity. In asymmetric catalysis, ester hydrolysis is the trigger for formation of an active N,O-chelated Ir(III) catalyst, which delivers enantioselectivities up to 99% ee, whereas the corresponding N,C-chelated complex derived from the same precursor gives only 4% ee [1]. Simple 2-phenyl oxazolines lacking the carboxylate cannot engage in this N,O-chelation mode and produce dramatically lower enantioselectivities [2]. In pharmaceutical synthesis, the methyl ester provides the optimal balance of crystallinity (mp 32–33 °C) for purification and isolation, while its reactivity profile is precisely matched to subsequent hydroxamic acid formation with hydroxylamine—a transformation where the ethyl ester analog may exhibit different kinetics due to steric and electronic effects . The racemate (CAS 55044-06-9) is directly usable in the established D-cycloserine route, whereas procurement of the wrong enantiopure form without specific synthetic justification would be inefficient [3].

Quantitative Differentiation of Methyl 2-Phenyl-4,5-Dihydro-1,3-Oxazole-4-Carboxylate from Closest Analogs


N,O- vs N,C-Iridium Complexes: A 25-Fold Enantioselectivity Difference in Asymmetric Transfer Hydrogenation

The N,O-chelated Ir(III) complex (11b) derived from the target compound's (S)-enantiomer achieves 73-99% ee in asymmetric transfer hydrogenation (ATH) of acetophenones, whereas the N,C-chelated complex (11a) from the identical precursor delivers only 2-7% ee [1]. For p-nitroacetophenone, 11b reaches 100% conversion in 2 hours with 73% ee (S), while 11a achieves only 75% conversion after 15 hours with 4% ee (R) [1]. Under optimized conditions (HCO₂H/iPrNH₂), 11b reduces p-bromoacetophenone with 65% conversion and 99% ee (S), whereas 11a gives 20% conversion and 3% ee (R) [1]. The product configuration differs between catalysts, with N,O-complex 11b affording (S)-alcohols and N,C-analogue 11a giving (R)-alcohols [1].

Asymmetric Catalysis Transfer Hydrogenation Iridium Complex

Ester-to-Carboxylate Hydrolysis: The Trigger for N,O-Chelation and High Selectivity

The methyl ester form is intentionally procured as a stable precursor. Upon exposure to adventitious water and NaOAc, it undergoes in situ hydrolysis to the carboxylate, which then directs iridium toward N,O-chelation rather than the typical C-H activation that yields the poorly selective N,C-complex [1][2]. Under rigorously dried conditions, the ester remains intact, and only the N,C-chelated complex (11a) is formed [1]. The N,O-complex 11b was obtained in 94% isolated yield when using non-dried CH₂Cl₂, whereas dried CH₂Cl₂ with 4 Å molecular sieves selectively produced N,C-complex 11a in 89% yield with >99:1 selectivity [1].

Ligand Design Coordination Chemistry Hydrolysis

Validated Intermediate in the Established D-Cycloserine Synthetic Route

Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate (compound IV) is the documented intermediate in the classical Folkers synthesis of D-cycloserine, wherein DL-serine methyl ester is cyclized with ethyl benzimidate to yield this oxazoline ester, which is then converted to the hydroxamic acid and onward to D-cycloserine [1]. Alternative routes exist—such as the direct cyclization of N-acyl serine derivatives or solid-phase approaches—but the oxazoline ester route remains a validated, published standard with established intermediates and characterized steps [1]. The methyl ester's crystallinity (mp 32-33 °C) enables isolation and purification at this stage, whereas the corresponding ethyl ester or benzyl ester analogs are less common in the published D-cycloserine pathway.

Pharmaceutical Intermediate Antibiotic Synthesis D-Cycloserine

Physicochemical Profile Optimized for Handling: Crystallinity vs. Liquid Analogs

The methyl ester (CAS 55044-06-9) is a low-melting solid with mp 32-33 °C, boiling point 131-133 °C at 2 Torr, and density 1.2 g/mL at 25 °C . This contrasts with the (S)-enantiomer (CAS 78715-83-0), which is reported as a liquid, and the corresponding ethyl ester analog, which is also typically a liquid or oil . The solid state of the racemate facilitates purification by recrystallization and accurate weighing for stoichiometric reactions, advantages not shared by liquid analogs.

Physicochemical Properties Purification Storage

Optimal Application Scenarios for Methyl 2-Phenyl-4,5-Dihydro-1,3-Oxazole-4-Carboxylate (CAS 55044-06-9) Based on Differentiated Evidence


Asymmetric Transfer Hydrogenation (ATH) Catalyst Development Requiring High Enantioselectivity

When developing an ATH catalyst for aromatic ketones, procurement of the (S)-enantiomer of this compound is essential. As demonstrated in ACS Catalysis 2018, cyclometalation with [Cp*IrCl₂]₂ in non-dried solvent generates the N,O-chelated catalyst 11b, which achieves up to 99% ee for p-bromoacetophenone and 93-98% ee for other acetophenones. The same precursor under anhydrous conditions yields the N,C-complex 11a, enabling a direct internal comparison to prove the superiority of the N,O-binding mode. No other oxazoline ligand lacking the 4-carboxylate can access this N,O-chelation pathway with the same catalytic performance [1][2].

D-Cycloserine Synthesis via the Validated Folkers Route

For pharmaceutical manufacturers seeking to produce the antibiotic D-cycloserine, the racemic methyl ester (CAS 55044-06-9) is the documented intermediate in the classical Folkers synthesis. The established sequence—cyclization with ethyl benzimidate, conversion to the hydroxamic acid, cyclization to the isoxazolidinone, and resolution with D-tartaric acid—has been validated in both academic and patent literature. Using this specific intermediate ensures alignment with known regulatory filings and process validation data, reducing the risk associated with substituting an unvalidated analog [3].

Chiral Oxazoline Building Block for Solid-Phase or Solution-Phase Library Synthesis

The methyl ester at the 4-position provides a handle for further derivatization via hydrolysis, amidation, or reduction. Its crystalline nature (mp 32-33 °C) enables straightforward purification of intermediates, and its solubility profile (CH₂Cl₂, EtOAc, MeOH) is compatible with standard parallel synthesis workflows. The ability to switch between N,O- and N,C-coordination modes by controlling water content makes this compound a uniquely versatile scaffold for generating structurally diverse metal complexes for catalytic screening libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.